N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride
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Overview
Description
N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with a chloro group at the 6-position and a hydroxymethyl group attached to a pyrrolidine ring, which is further linked to a carboxamide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloropyrazin-2-ylamine and 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid.
Reaction Steps: The amine group of 6-chloropyrazin-2-ylamine reacts with the carboxylic acid group of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid to form an amide bond.
Conditions: The reaction is usually carried out in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions (room temperature, inert atmosphere).
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified through crystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The pyrazine ring can undergo reduction to form pyrazinylamine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Typical reducing agents are LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).
Substitution: Various nucleophiles can be used for substitution reactions, such as NaOH (sodium hydroxide) and NH3 (ammonia).
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Pyrazinylamine derivatives.
Substitution Products: Various substituted pyrazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand enzyme interactions and binding mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves interactions with enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
N-(6-Chloropyrazin-2-yl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide: Used in antitumor and antimicrobial studies[_{{{CITATION{{{_1{Novel Schiff base ligand N-(6-chloropyrazin-2-yl)-4-{(E)-(2 ....
tert-Butyl N-(6-chloropyrazin-2-yl)carbamate: Employed in the synthesis of various pharmaceuticals.
4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Utilized in biochemical research.
Properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2.ClH/c11-8-4-12-5-9(13-8)14-10(17)15-3-1-2-7(15)6-16;/h4-5,7,16H,1-3,6H2,(H,13,14,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFAHSCANNKOJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CN=CC(=N2)Cl)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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